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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethoxypyrimidine

Cat. No.: B129315

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-chloro-2,6-
dimethoxypyrimidine and its isomer, 2-chloro-4,6-dimethoxypyrimidine, as key intermediates
in the synthesis of potent agrochemicals. This document details the synthetic routes to
prominent herbicides, presents quantitative data for key reactions, and provides detailed
experimental protocols. Furthermore, it illustrates the biochemical pathways affected by these
agrochemicals.

Introduction

4-Chloro-2,6-dimethoxypyrimidine and its isomer are versatile building blocks in the
synthesis of a range of agrochemicals, particularly herbicides.[1] Their reactivity allows for the
introduction of the dimethoxypyrimidine moiety, which is a common feature in a class of
herbicides that inhibit the enzyme acetolactate synthase (ALS).[2] This enzyme is crucial for
the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death.
[3][4] Notable herbicides synthesized using this intermediate include Bispyribac-sodium,
Pyrithiobac-sodium, and Pyribenzoxim.[3]

Agrochemicals Synthesized from 4-Chloro-2,6-
dimethoxypyrimidine Derivatives
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The primary application of 4-chloro-2,6-dimethoxypyrimidine and its isomer in the
agrochemical industry is in the production of pyrimidine-based herbicides. These compounds
are effective at controlling a broad spectrum of weeds in various crops.

Table 1: Prominent Herbicides Derived from 4-Chloro-2,6-dimethoxypyrimidine Intermediates

Herbicide Chemical Class Mode of Action

Acetolactate Synthase (ALS)

Bispyribac-sodium Pyrimidinyl-oxy-benzoate o
inhibitor
o ] o ] Acetolactate Synthase (ALS)
Pyrithiobac-sodium Pyrimidinyl-thio-benzoate S
inhibitor
] ] o Acetolactate Synthase (ALS)
Pyribenzoxim Pyrimidinyl-oxy-benzoate

inhibitor

Synthetic Pathways and Experimental Protocols

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom on the
pyrimidine ring.

Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine
(Intermediate for Pyrithiobac-sodium and Bispyribac-
sodium)

A facile and efficient synthesis of 4,6-dimethoxy-2-methylthiopyrimidine can be achieved
through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl
mercaptide.

Tetrabutylammonium bromide,
Methanol, 45-50°C

2-Chloro-4,6-dimethoxypyrimidine

g 4,6-Dimethoxy-2-
methylthiopyrimidine

Sodium Methyl
Mercaptide
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Caption: Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine.

Experimental Protocol:

A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium
bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol
(80 mmol) is prepared.

The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.

An off-white precipitate forms, which is collected by vacuum filtration.

The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield
the final product.

Quantitative Data:

Reactant Molar Quantity (mmol) Yield (%)

2-Chloro-4,6-

dimethoxypyrimidine

100 95.6

Synthesis of Bispyribac-sodium

Bispyribac-sodium is synthesized via the condensation of 2,6-dihydroxybenzoic acid with 4,6-
dimethoxy-2-(methylsulfonyl)pyrimidine (which can be synthesized from the intermediate in 3.1
by oxidation).

Sodium Hydride,
4,6-Dimethoxy-2- Dimethyl Sulfoxide, 30-32°C

(methylsulfonyl)pyrimidine

Bispyribac-sodium

2,6-Dihydroxybenzoic
acid
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Caption: Synthesis of Bispyribac-sodium.
Experimental Protocol:

e Aclear solution of 2,6-dihydroxybenzoic acid (154 g) in 500 ml of dimethyl sulfoxide is added
over 2-3 hours to a mixture of sodium hydride (130 g of 60% oil-based emulsion) in 2 liters of
dimethyl sulfoxide at 30-32°C.[5]

e The mixture is stirred for an additional 2 hours at 30-32°C.[5]

e 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (480 g) is then added over 2 hours.[5]
e The reaction is maintained at 30-32°C until completion, monitored by HPLC.[5]

e The resulting solid is filtered and washed with dimethyl sulfoxide.

e The wet solid is slurried in 1000 ml of methanol, followed by 1000 ml of 75% aqueous
methanol.[5]

e The solid is dried to obtain Bispyribac-sodium.[5]

» For further purification, the product is re-slurried in 1200 ml of toluene at reflux temperature,
cooled, filtered, and dried.[5]

Quantitative Data:

Reactant Quantity Yield (g) Purity (HPLC)

2,6-dihydroxybenzoic
" 154 g 380 98.5%
aci

4,6-dimethoxy-2-
(methylsulfonyl)pyrimi 480 g

dine

Sodium Hydride

130 g
(60%)
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Synthesis of Pyrithiobac-sodium

Pyrithiobac-sodium is synthesized by the reaction of 2-chloro-4,6-dimethoxypyrimidine with 2-
chloro-6-mercaptobenzoic acid.

Sodium Carbonate, Cesium Carbonate,
Sodium trifluoromethanesulfonate,
2-Chloro-4,6- Toluene, N-dimethylacetamide, 110°C
dimethoxypyrimidine

Pyrithiobac-sodium

2-Chloro-6-mercaptobenzoic
acid

Click to download full resolution via product page
Caption: Synthesis of Pyrithiobac-sodium.
Experimental Protocol:

e To areaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol), 2-chloro-6-
mercaptobenzoic acid (10.34 g, 55 mmol), sodium trifluoromethanesulfonate (2.34 g, 15
mmol), cesium carbonate (16.3 g, 50 mmol), toluene (80 ml), and N-dimethylacetamide (20
ml).[6]

e The reaction mixture is heated at 110°C for 10 hours.[6]
» After cooling, the mixture is filtered, and the filter cake is washed with toluene.[6]
e The filtrate is recovered, and the filter cake is dried in vacuo.[6]

e The dried solid is dissolved in 70 ml of water, and the pH is adjusted to 1-2 with 10%
hydrochloric acid.[6]

» The resulting precipitate is filtered, washed with water, and dried to yield Pyrithiobac-sodium.

[6]

Quantitative Data:
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Molar Quantity . . .
Reactant Yield (%) Melting Point (°C)

(mmol)

2-Chloro-4,6-
dimethoxypyrimidine

50.0 82.6 232.1-234.3

Mechanism of Action: Acetolactate Synthase (ALS)
Inhibition

Herbicides derived from 4-chloro-2,6-dimethoxypyrimidine, such as Bispyribac-sodium and
Pyrithiobac-sodium, act by inhibiting the acetolactate synthase (ALS) enzyme.[3][4] This
enzyme is the first step in the biosynthesis of the essential branched-chain amino acids: valine,
leucine, and isoleucine.[4] The inhibition of this pathway leads to a deficiency in these amino
acids, which are critical for protein synthesis and overall plant growth, ultimately causing plant
death.[2]
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Caption: Mechanism of action of ALS-inhibiting herbicides.

Conclusion

4-Chloro-2,6-dimethoxypyrimidine and its isomer are indispensable intermediates in the
agrochemical industry. The synthetic protocols provided herein offer efficient routes to valuable
herbicides. Understanding the mechanism of action of these compounds is crucial for the
development of new, more effective, and selective herbicides. The data and protocols
presented in these notes serve as a valuable resource for researchers and professionals in the
field of agrochemical synthesis and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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